Decyl 5-chloro-5-oxopentanoate
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Overview
Description
Decyl 5-chloro-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by a decyl group attached to a 5-chloro-5-oxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 5-chloro-5-oxopentanoate can be synthesized through esterification reactions. One common method involves the reaction of decanol with 5-chloro-5-oxopentanoic acid in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Decyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield decanol and 5-chloro-5-oxopentanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Decanol and 5-chloro-5-oxopentanoic acid.
Reduction: Decyl 5-hydroxy-5-oxopentanoate.
Substitution: Decyl 5-substituted-5-oxopentanoate derivatives.
Scientific Research Applications
Decyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of decyl 5-chloro-5-oxopentanoate primarily involves its ester bond, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases decanol and 5-chloro-5-oxopentanoic acid, which can further participate in metabolic pathways. The chlorine atom in the compound may also engage in substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a methyl group instead of a decyl group.
Ethyl 5-chloro-5-oxopentanoate: Similar structure but with an ethyl group instead of a decyl group.
Propyl 5-chloro-5-oxopentanoate: Similar structure but with a propyl group instead of a decyl group.
Uniqueness: Decyl 5-chloro-5-oxopentanoate is unique due to its longer decyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with biological systems, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
821015-73-0 |
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Molecular Formula |
C15H27ClO3 |
Molecular Weight |
290.82 g/mol |
IUPAC Name |
decyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C15H27ClO3/c1-2-3-4-5-6-7-8-9-13-19-15(18)12-10-11-14(16)17/h2-13H2,1H3 |
InChI Key |
YNGBWXSSBIUXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCC(=O)Cl |
Origin of Product |
United States |
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